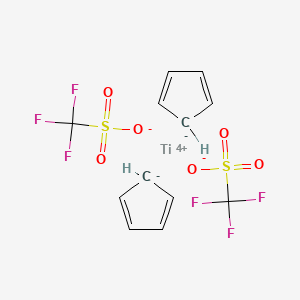
Titanocene bis(trifluoromethanesulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of titanium(4+) bis(cyclopentadienide) ditriflate typically involves the reaction of bis(cyclopentadienyl)titanium dichloride with silver trifluoromethanesulfonate in an appropriate solvent such as tetrahydrofuran. The reaction proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
Cp2TiCl2+2AgOTf→Cp2Ti(OTf)2+2AgCl
where Cp represents the cyclopentadienyl ligand and OTf represents the triflate group .
Industrial Production Methods
Industrial production of titanium(4+) bis(cyclopentadienide) ditriflate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. The compound is typically purified by recrystallization or sublimation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Titanium(4+) bis(cyclopentadienide) ditriflate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium(IV) oxide and other by-products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The triflate groups can be substituted with other ligands, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide sources like hydrochloric acid or alkoxide sources like alcohols are employed.
Major Products
Oxidation: Titanium(IV) oxide (TiO2) and other oxidized species.
Reduction: Lower oxidation state titanium compounds.
Substitution: Titanium compounds with different ligands, such as titanium(IV) chloride or titanium(IV) alkoxides.
Applications De Recherche Scientifique
Titanium(4+) bis(cyclopentadienide) ditriflate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in bioinorganic chemistry and as a model for metalloenzyme active sites.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is used in the polymerization of olefins and other monomers to produce high-performance polymers.
Mécanisme D'action
The mechanism of action of titanium(4+) bis(cyclopentadienide) ditriflate involves its ability to act as a Lewis acid, facilitating various chemical reactions by stabilizing transition states and intermediates. The compound interacts with molecular targets such as carbonyl groups, olefins, and other electron-rich species, promoting reactions like cycloadditions, cross-couplings, and polymerizations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(cyclopentadienyl)titanium dichloride
- Bis(cyclopentadienyl)zirconium dichloride
- Bis(cyclopentadienyl)hafnium dichloride
- Cyclopentadienyltitanium trichloride
Uniqueness
Titanium(4+) bis(cyclopentadienide) ditriflate is unique due to its triflate ligands, which enhance its solubility and reactivity compared to its halide counterparts. This makes it particularly effective as a catalyst in various organic transformations and polymerization processes .
Propriétés
Formule moléculaire |
C12H10F6O6S2Ti |
|---|---|
Poids moléculaire |
476.2 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate |
InChI |
InChI=1S/2C5H5.2CHF3O3S.Ti/c2*1-2-4-5-3-1;2*2-1(3,4)8(5,6)7;/h2*1-5H;2*(H,5,6,7);/q2*-1;;;+4/p-2 |
Clé InChI |
MLMLNSWRRCLNLH-UHFFFAOYSA-L |
SMILES canonique |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride](/img/structure/B12514509.png)
![1-Azabicyclo[3.2.1]oct-3-ene-3-carboxylic acid](/img/structure/B12514520.png)
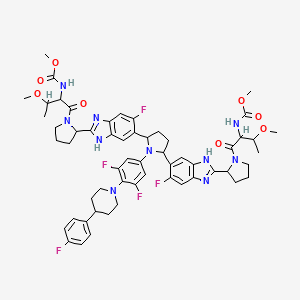
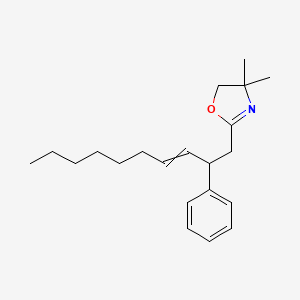
![3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2-difluoronaphthalene](/img/structure/B12514554.png)
![(1S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol](/img/structure/B12514558.png)
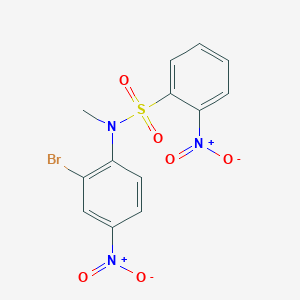
![{[(1R)-1-cyclohexyl-2-[(2S)-2-{[(4-methanehydrazonoylphenyl)methyl]carbamoyl}azetidin-1-yl]-2-oxoethyl]amino}acetic acid](/img/structure/B12514565.png)
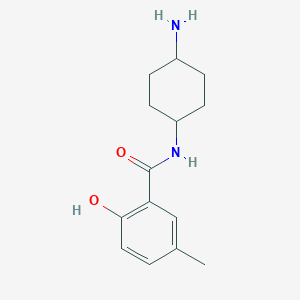


![1-(9,9'-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one](/img/structure/B12514587.png)
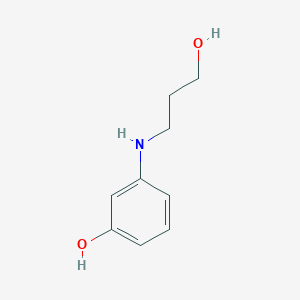
![N~1~-[(2,5-Dibromothiophen-3-yl)methyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine](/img/structure/B12514615.png)
